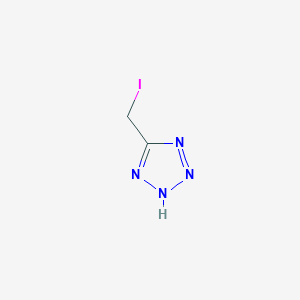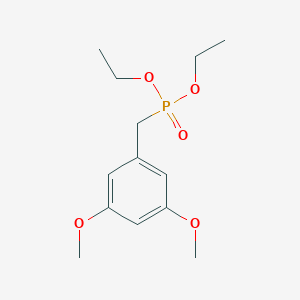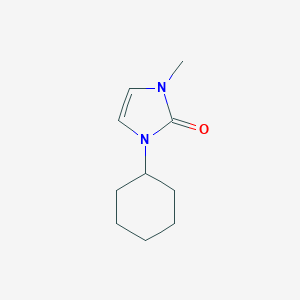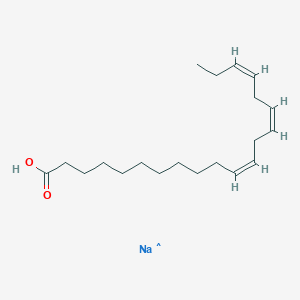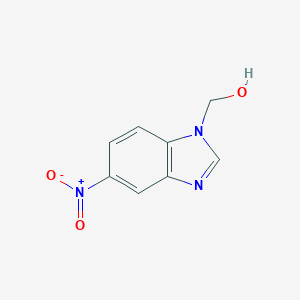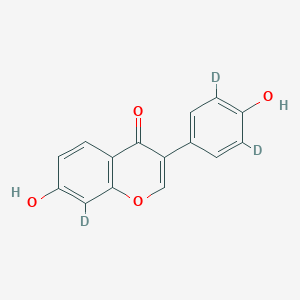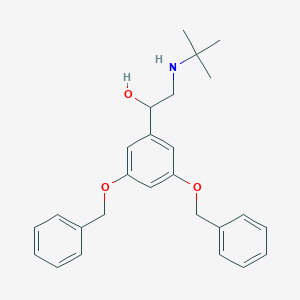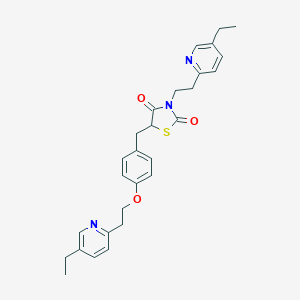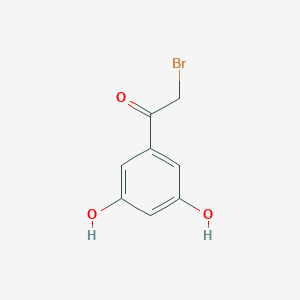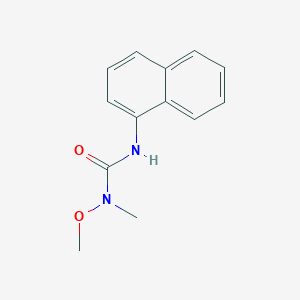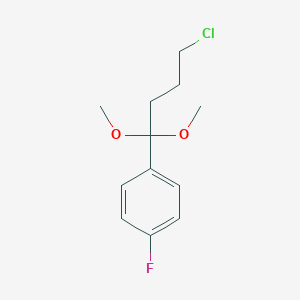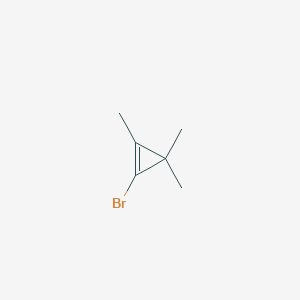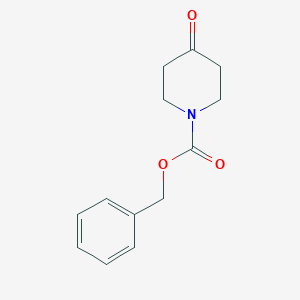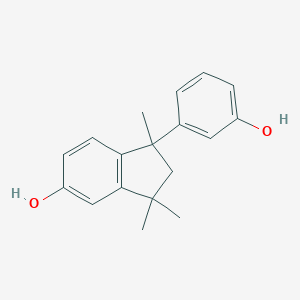
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol, also known as HPTI, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of indanone, which is a bicyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. HPTI has been found to have several interesting properties that make it a promising candidate for various applications in the field of biological and medicinal research.
Mechanism Of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is not well understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex may then undergo a series of chemical reactions that result in the emission of fluorescence. The exact nature of these reactions is still under investigation.
Biochemical And Physiological Effects
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been shown to have several biochemical and physiological effects in vitro. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This property has led to its investigation as a potential treatment for Alzheimer's disease. 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has also been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is its high selectivity for certain metal ions, which makes it a useful tool for the detection of these ions in biological and environmental samples. However, one limitation of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is that it is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.
Future Directions
There are several future directions for the research on 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol. One area of focus is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, there is ongoing research into the use of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol as a fluorescent probe for the detection of other metal ions, such as zinc and mercury.
Synthesis Methods
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol can be synthesized using a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. The Grignard reaction involves the reaction of an organomagnesium halide with indanone in the presence of a suitable solvent, while the Friedel-Crafts reaction involves the reaction of indanone with an aromatic compound in the presence of a Lewis acid catalyst. Both methods have been shown to be effective in producing 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol in high yields.
Scientific Research Applications
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property has been exploited for the development of sensors for the detection of these metal ions in biological and environmental samples.
properties
CAS RN |
102856-23-5 |
|---|---|
Product Name |
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol |
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-1,3,3-trimethyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H20O2/c1-17(2)11-18(3,12-5-4-6-13(19)9-12)15-8-7-14(20)10-16(15)17/h4-10,19-20H,11H2,1-3H3 |
InChI Key |
LPKQWGOTNCUKJV-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC(=CC=C3)O)C |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC(=CC=C3)O)C |
synonyms |
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
